REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[S:9]([OH:12])(=O)=[O:10]>>[CH:4]1[C:5]([S:9]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)(=[O:12])=[O:10])=[CH:6][CH:7]=[C:2]([Cl:1])[CH:3]=1
|
Name
|
|
Quantity
|
112 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
123 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
while being maintained at 20° to 30° C.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
A 0.1 mole quantity of the unreacted chlorobenzene was recovered in the same manner as in Example 1
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1S(=O)(=O)C2=CC=C(C=C2)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32 g | |
YIELD: PERCENTYIELD | 25% | |
YIELD: CALCULATEDPERCENTYIELD | 22.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |